molecular formula C9H19NO B15093840 N-(1-methoxypropan-2-yl)cyclopentanamine

N-(1-methoxypropan-2-yl)cyclopentanamine

Cat. No.: B15093840
M. Wt: 157.25 g/mol
InChI Key: WDLDIVNHTVCBQY-UHFFFAOYSA-N
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Description

N-(1-Methoxypropan-2-yl)cyclopentanamine is a secondary amine featuring a cyclopentane ring substituted with a 1-methoxypropan-2-yl group. The compound’s methoxy and branched alkyl chain may influence its solubility, reactivity, and environmental behavior, though detailed physicochemical data remain sparse.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

N-(1-methoxypropan-2-yl)cyclopentanamine

InChI

InChI=1S/C9H19NO/c1-8(7-11-2)10-9-5-3-4-6-9/h8-10H,3-7H2,1-2H3

InChI Key

WDLDIVNHTVCBQY-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC1CCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methoxypropan-2-yl)cyclopentanamine typically involves the reaction of cyclopentanamine with 1-methoxypropan-2-yl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1-methoxypropan-2-yl)cyclopentanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-methoxypropan-2-yl)cyclopentanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(1-methoxypropan-2-yl)cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table compares N-(1-methoxypropan-2-yl)cyclopentanamine with key analogues:

Compound Name Structure Molecular Weight (g/mol) CAS Number Key Applications/Properties Regulatory Status
This compound Cyclopentanamine with 1-methoxypropan-2-yl substituent ~157.25 Not specified Potential metabolite/TP of herbicides Not explicitly regulated
N-(1-Phenylethyl)cyclopentanamine Cyclopentanamine with 1-phenylethyl substituent 177.30 Not provided Molecular imprinting studies Research use only
2-Chloro-N-(2-ethyl-6-methylphenyl)-N-[(S)-1-methoxypropan-2-yl]acetamide Acetamide with N-(1-methoxypropan-2-yl) and substituted phenyl groups 314.84 87392-12-9 Herbicide (metolachlor derivative) GHS-regulated in Japan
S-Metolachlor TP: 2-chloro-N-[2-ethyl-6-(hydroxymethyl)phenyl]-N-(1-methoxypropan-2-yl)acetamide Hydroxymethyl-phenyl acetamide with N-(1-methoxypropan-2-yl) 330.83 Not provided Environmental transformation product (TP) Subject to ecological monitoring

Physicochemical and Regulatory Considerations

  • Solubility and Reactivity : The methoxy group in this compound likely increases solubility in polar solvents compared to phenyl-substituted analogues (e.g., N-(1-phenylethyl)cyclopentanamine). However, the absence of electron-withdrawing groups (e.g., Cl in metolachlor) may reduce chemical reactivity .
  • Regulatory Gaps : While metolachlor derivatives face stringent GHS labeling requirements , the target compound’s regulatory status remains undefined, highlighting a need for further hazard assessment.

Research Findings and Knowledge Gaps

  • Synthetic Pathways : N-substituted cyclopentanamines are typically synthesized via reductive amination, as demonstrated for phenylethyl analogues . Similar methods could apply to the target compound.
  • Computational modeling (e.g., in silico tools) could prioritize this compound for future testing .

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